N-[(1-propylbenzimidazol-2-yl)methyl]formamide
Overview
Description
N-[(1-propylbenzimidazol-2-yl)methyl]formamide is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring substituted with a propyl group at the 1-position and a formamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-propylbenzimidazol-2-yl)methyl]formamide typically involves the condensation of 1-propylbenzimidazole with formamide. The reaction is usually carried out under mild conditions, often using a catalyst to facilitate the process. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to promote the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-propylbenzimidazol-2-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: N-[(1-propylbenzimidazol-2-yl)methyl]amine.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
N-[(1-propylbenzimidazol-2-yl)methyl]formamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents, particularly for its anticancer properties.
Industry: It is utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-propylbenzimidazol-2-yl)methyl]formamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair processes, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the propyl and formamide substituents.
1-methylbenzimidazole: Similar structure but with a methyl group instead of a propyl group.
2-aminobenzimidazole: Contains an amino group at the 2-position instead of a formamide group.
Uniqueness
N-[(1-propylbenzimidazol-2-yl)methyl]formamide is unique due to the presence of both the propyl and formamide substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-7-15-11-6-4-3-5-10(11)14-12(15)8-13-9-16/h3-6,9H,2,7-8H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJHLKSKMPBMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.